1-Amino-4-methoxypyrrolidin-3-ol
Description
1-Amino-4-methoxypyrrolidin-3-ol is a pyrrolidine derivative characterized by a saturated five-membered ring containing one nitrogen atom. Key functional groups include an amino group at position 1 and a methoxy group at position 3.
Properties
IUPAC Name |
1-amino-4-methoxypyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2/c1-9-5-3-7(6)2-4(5)8/h4-5,8H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTLBCNONDZSNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(CC1O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
1-Amino-4-methoxypyrrolidin-3-ol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as pyruvate dehydrogenase, which is crucial for the tricarboxylic acid (TCA) cycle. The interaction of this compound with pyruvate dehydrogenase enhances the enzyme’s activity, thereby promoting the conversion of pyruvate to acetyl-CoA, a key step in cellular respiration. Additionally, this compound has been shown to bind to various proteins, altering their conformation and activity, which can have downstream effects on cellular processes.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been found to modulate the activity of signaling pathways such as the Akt pathway, which is involved in cell growth and survival. By interacting with key proteins in these pathways, this compound can enhance or inhibit their activity, leading to changes in gene expression and metabolic flux. For example, it has been observed to upregulate the expression of genes involved in glucose metabolism, thereby increasing cellular glucose uptake and utilization.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound binds to the active sites of enzymes such as pyruvate dehydrogenase, enhancing their catalytic activity. Additionally, it can inhibit the activity of certain enzymes by binding to allosteric sites, leading to conformational changes that reduce enzyme activity. These interactions result in alterations in cellular metabolism and gene expression, contributing to the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its biochemical activity. Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in metabolic pathways and gene expression. These effects are particularly evident in in vitro studies, where the compound’s stability and degradation can be closely monitored.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance metabolic activity and improve cellular function without causing significant adverse effects. At higher doses, it can induce toxic effects, including cellular apoptosis and necrosis. These threshold effects highlight the importance of careful dosage optimization in experimental studies to avoid potential toxicity while maximizing the compound’s beneficial effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the TCA cycle and glucose metabolism. It interacts with enzymes such as pyruvate dehydrogenase and pyruvate kinase, influencing their activity and thereby affecting metabolic flux. The compound’s effects on these pathways can lead to changes in metabolite levels, such as increased production of acetyl-CoA and ATP, which are essential for cellular energy production.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It has been observed to bind to specific transporters that facilitate its uptake into cells, where it can then interact with intracellular biomolecules. The compound’s distribution within cells is influenced by its binding to proteins that direct its localization to specific cellular compartments, such as the mitochondria and cytoplasm.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, it can be directed to other cellular compartments, such as the cytoplasm and nucleus, through targeting signals and post-translational modifications. These localization patterns are essential for the compound’s ability to modulate cellular processes and biochemical reactions.
Biological Activity
1-Amino-4-methoxypyrrolidin-3-ol is a compound that has garnered attention in recent years due to its potential biological activities. This article provides a comprehensive overview of the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique pyrrolidine structure, which contributes to its biological activity. The molecular formula is CHNO, and the compound features an amino group and a methoxy group that play crucial roles in its interactions with biological targets.
The biological activity of this compound can be attributed to its ability to interact with various receptors and enzymes in the body. Some key mechanisms include:
- Inhibition of Enzymatic Activity : Research has indicated that this compound may inhibit certain enzymes involved in lipid metabolism, particularly N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). This inhibition can lead to decreased levels of bioactive lipids, which are implicated in various physiological processes, including emotional regulation and pain perception .
- Neuroprotective Effects : Preliminary studies suggest that this compound may exhibit neuroprotective properties by modulating neurotransmitter systems. It has been observed to influence serotonin pathways, potentially offering therapeutic benefits for mood disorders .
Biological Activity Data
Case Study 1: Emotional Regulation
In a study evaluating the effects of this compound on emotional behavior in mice, it was found that administration of the compound significantly reduced anxiety-like behaviors as measured by the elevated plus maze test. This suggests a potential role in modulating emotional responses through the inhibition of NAPE-PLD and subsequent alterations in endocannabinoid signaling pathways .
Case Study 2: Cognitive Enhancement
Another investigation focused on the cognitive-enhancing properties of this compound. In a novel object recognition test, treated animals displayed improved memory retention compared to controls, indicating that this compound may enhance cognitive functions through neuroprotective mechanisms .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences between 1-Amino-4-methoxypyrrolidin-3-ol and related compounds:
Physicochemical Properties
- Polarity and Solubility: The target compound’s methoxy and amino groups enhance polarity, likely resulting in moderate water solubility. By contrast, 3-Amino-5-methoxypyridin-4-ol·2HCl benefits from hydrochloride salt formation, significantly increasing solubility . The phenyl-substituted pyrrolidinol () may exhibit lower solubility due to its aromatic and CF₃ groups.
Reactivity and Stability
- Electron Effects : Methoxy groups (electron-donating) in the target compound may stabilize adjacent positive charges, whereas CF₃ groups (electron-withdrawing) in could enhance electrophilic substitution resistance.
- Ring Flexibility : Pyrrolidine’s saturated ring allows conformational adaptability, unlike rigid pyridine () or fused pyrazolo-pyridine systems (), which may limit binding versatility.
Preparation Methods
Direct Synthetic Approaches via Functionalized Pyrrolidine Derivatives
One practical approach to prepare 1-Amino-4-methoxypyrrolidin-3-ol involves the functionalization of pyrrolidine rings bearing appropriate substituents. According to a chemical supplier's protocol, stock solutions of 1-(5-aminopyridin-2-yl)-4-methoxypyrrolidin-3-ol (a closely related analog) are prepared by dissolving precise amounts of the compound in solvents such as DMSO, PEG300, Tween 80, and water in a stepwise manner to ensure clarity and solubility. While this source focuses on solution preparation rather than synthesis, it highlights the compound's solubility profile and handling, which are critical for downstream synthetic manipulations.
Synthetic Routes Involving Amide Coupling and Saponification
A recent patent (WO2023285342A2) outlines a multi-step synthesis involving amide coupling and saponification steps to prepare compounds containing the 3-methoxypyrrolidin-1-yl moiety, which is structurally related to this compound. The process includes:
- Amide coupling of protected amino acid derivatives with piperazine esters using coupling agents such as T3P or EDC/HOBt.
- Removal of amino protecting groups under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid in dioxane).
- Saponification of nitrile precursors to carboxylic acid derivatives using bases like aqueous sodium hydroxide in solvents such as 2-propanol.
- Final coupling steps to incorporate the 3-methoxypyrrolidinyl fragment.
This approach leverages classical peptide coupling chemistry and functional group transformations to assemble complex molecules featuring the methoxypyrrolidine unit.
Synthesis of Related Amino-Hydroxy Compounds via Cycloaddition and Catalytic Hydrogenation
A study on the synthesis of enantiomers of amino-hydroxypropane diphosphonic acids, which share structural motifs with this compound, employed:
- Cycloaddition of nitrones to allyl alcohol in the presence of MgBr2 to form isoxazolidine intermediates.
- Separation of diastereomers by chromatographic methods.
- Catalytic hydrogenation to yield N-Boc-protected aminodiols.
- Subsequent deprotection and functional group transformations to obtain target amino-hydroxy compounds.
This approach highlights stereoselective cycloaddition and catalytic hydrogenation as valuable tools for constructing amino and hydroxyl functionalities on cyclic scaffolds.
Summary Table of Preparation Methods
| Methodology | Key Steps | Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Stock Solution Preparation | Dissolution in co-solvents (DMSO, PEG300, Tween 80) | Stepwise solvent addition, vortex/ultrasound | Ensures solubility and clarity for handling | Not a synthetic method per se |
| Enantioselective Aldol Synthesis | Sequential aldol reactions, chiral pool starting materials | Aldol additions, silylative aldolization, protection/deprotection | High stereocontrol, access to enantiopure products | Multi-step, time-consuming |
| Amide Coupling & Saponification | Coupling of protected amino acids, deprotection, saponification | T3P, EDC/HOBt, acidic deprotection, NaOH saponification | Modular, adaptable to complex molecules | Requires multiple purification steps |
| Microwave-Assisted Catalysis | Pd-catalyzed C–H arylation, microwave irradiation | Pd(OAc)2, DavePhos, Cs2CO3, microwave | Rapid, high yield, environmentally friendly | Specific to certain heterocycles, may need adaptation |
| Cycloaddition & Hydrogenation | Nitrone cycloaddition, chromatographic separation, catalytic hydrogenation | MgBr2, catalytic hydrogenation, Boc protection | Stereoselective, versatile for amino-hydroxy scaffolds | Separation challenges, multi-step |
Q & A
Q. What are the recommended synthetic routes for 1-Amino-4-methoxypyrrolidin-3-ol?
Methodological Answer: While direct synthesis data for this compound is limited, analogous pyrrolidine derivatives suggest two approaches:
- Cyclization of Precursors : Reacting halogenated alcohols (e.g., 1,4-dichloro-2-butanol) with methylamine under high-temperature, closed-system conditions (120°C, 10 hours) to form the pyrrolidine ring, followed by functionalization .
- Substitution Reactions : Introducing methoxy and amino groups via nucleophilic substitution or catalytic amination. For example, chloranil-mediated oxidation in xylene (reflux, 25–30 hours) followed by NaOH workup and recrystallization from methanol can yield substituted pyrrolidines .
Q. How can researchers optimize purification of this compound?
Methodological Answer:
- Recrystallization : Use methanol or ethanol as solvents, leveraging solubility differences between the target compound and byproducts .
- Distillation : For liquid intermediates, fractional distillation under reduced pressure (e.g., 2.13 kPa) can isolate fractions with high purity .
- Chromatography : Reverse-phase HPLC with ammonium acetate buffer (pH 6.5) and UV detection at 254 nm ensures separation of polar impurities .
Q. What analytical techniques validate the structure of this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm substituent positions and stereochemistry. For example, hydroxyl protons in pyrrolidines typically resonate at δ 1.5–2.5 ppm .
- XRPD : X-ray powder diffraction (e.g., 2θ peaks at 10–30°) identifies crystalline phases and polymorphs (Figure 1, Table 2 in ).
- Mass Spectrometry : ESI-MS (e.g., m/z 146.20 g/mol) verifies molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How does stereochemistry influence the biological activity of this compound?
Methodological Answer:
- Enantiomer Separation : Use chiral HPLC columns (e.g., cellulose-based) with hexane:isopropanol gradients to resolve (R)- and (S)-enantiomers. Compare biological assays (e.g., receptor binding) to quantify activity differences .
- Case Study : (S)-1-(pyridin-2-yl)pyrrolidin-3-ol showed 10-fold higher enzyme inhibition than its (R)-enantiomer, emphasizing stereochemical optimization .
Q. How can computational modeling predict reactivity and stability?
Methodological Answer:
- Retrosynthesis Tools : AI-driven platforms (e.g., Template_relevance models) predict feasible routes using databases like Reaxys and Pistachio. Input SMILES notation (e.g.,
C1CN(C(C1O)N)OC) to generate one-step pathways . - DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to assess steric hindrance from the methoxy group and hydrogen-bonding interactions .
Q. How to resolve contradictions in spectroscopic data for this compound?
Methodological Answer:
- Cross-Validation : Combine H NMR, XRPD, and IR to confirm functional groups. For example, hydroxyl stretches (~3200 cm) should align with NMR proton signals .
- Dynamic NMR : Use variable-temperature NMR to detect conformational exchange broadening in the pyrrolidine ring .
Safety and Handling
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
